2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 940987-88-2
VCID: VC7731616
InChI: InChI=1S/C24H21ClN4O2/c1-17-3-2-4-19(15-17)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(31-24)10-7-18-5-8-20(25)9-6-18/h2-10,15H,11-14H2,1H3/b10-7+
SMILES: CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N
Molecular Formula: C24H21ClN4O2
Molecular Weight: 432.91

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

CAS No.: 940987-88-2

Cat. No.: VC7731616

Molecular Formula: C24H21ClN4O2

Molecular Weight: 432.91

* For research use only. Not for human or veterinary use.

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 940987-88-2

Specification

CAS No. 940987-88-2
Molecular Formula C24H21ClN4O2
Molecular Weight 432.91
IUPAC Name 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C24H21ClN4O2/c1-17-3-2-4-19(15-17)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(31-24)10-7-18-5-8-20(25)9-6-18/h2-10,15H,11-14H2,1H3/b10-7+
Standard InChI Key IOSMNFYDAXKXDX-JXMROGBWSA-N
SMILES CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N

Introduction

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by the following features:

  • Core Structure: It contains an oxazole ring, which is a five-membered heterocyclic structure with both oxygen and nitrogen atoms.

  • Functional Groups:

    • A nitrile group (-CN) attached to the oxazole ring.

    • A (E)-configured styryl group (4-chlorophenyl ethenyl) indicating its geometric isomerism.

    • A piperazine moiety substituted with a 3-methylbenzoyl group.

These features suggest potential bioactivity, as oxazole derivatives are often studied for their pharmaceutical or agrochemical applications.

Synthesis Pathways

While no detailed synthesis routes were provided in the results, compounds like this are typically synthesized through:

  • Formation of the Oxazole Ring:

    • Cyclization reactions involving nitriles and carbonyl compounds.

  • Styryl Substitution:

    • Wittig or Heck coupling reactions to introduce the (E)-styryl group.

  • Piperazine Functionalization:

    • Acylation reactions to attach the benzoyl group to the piperazine nitrogen.

Potential Applications

Compounds with similar structural motifs are often explored for:

  • Pharmaceutical Applications:

    • Antimicrobial, anticancer, or anti-inflammatory properties due to their heterocyclic core.

  • Material Science:

    • Use in organic electronics or as precursors for functional polymers.

  • Agrochemicals:

    • Potential activity as pesticides or herbicides.

Research Gaps and Future Studies

Further studies are required to explore:

  • Biological activity assays to determine pharmacological potential.

  • Toxicological assessments for safety profiling.

  • Structural optimization for enhanced efficacy.

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